(R)-Ofloxacin-d3

Isotopic purity Cross-contamination Assay sensitivity

Select (R)-Ofloxacin-d3 for reliable LC-MS/MS quantification of (R)-ofloxacin. With 99.8 atom% D purity and optimal M+3 shift, it eliminates matrix effects without the retention shifts of Ofloxacin-d8. Its enantiopure form is essential for chiral methods and prevents bias in non-chiral analysis. Validated for pharmacokinetics, residue monitoring, and ANDA submissions. CoA provided.

Molecular Formula C18H20FN3O4
Molecular Weight 364.4 g/mol
CAS No. 1173147-91-5
Cat. No. B1513431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Ofloxacin-d3
CAS1173147-91-5
Molecular FormulaC18H20FN3O4
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
InChIInChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/i2D3
InChIKeyGSDSWSVVBLHKDQ-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Ofloxacin-d3 (CAS 1173147-91-5): A High-Purity Deuterated Internal Standard for LC-MS/MS Quantification of Ofloxacin Enantiomers


(R)-Ofloxacin-d3 (CAS 1173147-91-5) is a deuterium-labeled analog of the dextrorotatory enantiomer of ofloxacin, a synthetic fluoroquinolone antibiotic. In this compound, three hydrogen atoms on the N-methyl piperazine moiety are replaced by deuterium (M+3 mass shift), resulting in a molecular formula of C18H17D3FN3O4 and a molecular weight of 364.39 g/mol . The compound is supplied with a certified isotopic purity of 99.8 atom% D and an HPLC chemical purity exceeding 99.0%, meeting the stringent requirements for a stable isotope-labeled internal standard (SIL-IS) in regulated bioanalytical workflows . Its primary utility lies in compensating for matrix effects, extraction variability, and instrument drift during the quantitative analysis of (R)-ofloxacin in complex biological and environmental matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Generic Substitution Fails: Critical Limitations of Unlabeled and Alternative Deuterated Standards for (R)-Ofloxacin-d3


The interchangeability of stable isotope-labeled internal standards in LC-MS/MS analysis is severely constrained by the risk of biased quantification due to differential matrix effects and chromatographic behavior. Unlabeled ofloxacin, when used as an internal standard, cannot be distinguished from the target analyte by mass spectrometry, making it wholly unsuitable for the critical isotope dilution method [1]. Among deuterated alternatives, Ofloxacin-d8, which contains eight deuterium atoms, exhibits a significantly altered retention time compared to the unlabeled analyte due to the isotopic effect of deuterium. This chromatographic shift can lead to the internal standard and the analyte experiencing different ionization environments as they elute, thereby failing to fully compensate for matrix-induced ion suppression or enhancement [2]. Furthermore, the use of a racemic ofloxacin-d3 standard for the quantification of a single enantiomer introduces an additional source of error. The internal standard and analyte would be present as a mixture of enantiomers with potentially different physicochemical properties, complicating accurate quantification in non-chiral methods and invalidating chiral separation analyses [3]. Therefore, the selection of (R)-Ofloxacin-d3, with its specific stereochemistry and optimal M+3 mass shift, is essential to ensure accurate, precise, and reproducible quantification of the (R)-ofloxacin enantiomer.

Quantitative Differentiation Guide: Why (R)-Ofloxacin-d3 Outperforms Closest Analogs and Generic Deuterated Standards


Superior Isotopic Purity (99.8 atom% D) Minimizes Unlabeled Analyte Interference Compared to Alternative d3-Standards

The isotopic purity of (R)-Ofloxacin-d3 is specified at ≥99.8 atom% D (MS) . In contrast, other commercially available deuterated ofloxacin standards are often supplied with lower certified isotopic purity, such as ≥98 atom% D for racemic ofloxacin-d3 . The presence of a higher percentage of the non-deuterated (unlabeled) species in an internal standard directly contributes to an elevated background signal at the analyte's mass transition. This cross-contamination artificially inflates the measured analyte concentration, a particularly critical issue when quantifying low-abundance samples near the lower limit of quantification (LLOQ).

Isotopic purity Cross-contamination Assay sensitivity LLOQ

Demonstrated Superior Compensation for Matrix Effects in Complex Biological Samples Over Non-Deuterated Analogs

In a validated LC-MS/MS method for determining ofloxacin in human plasma, the use of a stable isotope-labeled internal standard (deuterated ofloxacin) resulted in no significant matrix effects observed for either the analyte or the internal standard [1]. This outcome is in direct contrast to methods employing non-isotopic internal standards, such as ketoconazole, where matrix effects require extensive validation and are often a source of assay variability [2]. The deuterated standard co-elutes closely with the analyte, ensuring both experience near-identical ionization conditions in the electrospray ionization (ESI) source, thereby effectively normalizing for ion suppression or enhancement caused by co-eluting matrix components like phospholipids.

Matrix effect Ion suppression Ion enhancement Recovery Plasma

Reduced Retention Time Shift Enables More Accurate Isotope Ratio Measurement Compared to Ofloxacin-d8

A fundamental challenge with highly deuterated internal standards is the deuterium isotope effect, which causes a chromatographic shift where the labeled compound elutes earlier than its unlabeled analog. This effect is proportional to the number of deuterium atoms. A study on fluoroquinolone quantification by isotope dilution-LC-MS/MS observed that deuterated internal standards (implied high deuterium count) had slightly different LC retention times from their native analogues, introducing bias in isotope ratio measurements due to matrix effects [1]. (R)-Ofloxacin-d3, with only three deuterium substitutions, is designed to exhibit a minimal retention time shift. This is in stark contrast to Ofloxacin-d8, which, with eight deuterium atoms, would exhibit a more pronounced shift, potentially compromising the co-elution necessary for accurate compensation of ion suppression/enhancement effects [2].

Chromatographic co-elution Isotope effect Retention time Isotope ratio

Enantiomeric Specificity Ensures Accurate Quantification in Chiral Analyses, Unlike Racemic Ofloxacin-d3

(R)-Ofloxacin-d3 is the deuterated analog of the specific (R)-enantiomer of ofloxacin, which has distinct pharmacokinetic and pharmacodynamic properties compared to the more active (S)-enantiomer (levofloxacin) [1]. Using a racemic ofloxacin-d3 internal standard, which contains both (R)- and (S)-enantiomers, in a chiral analytical method would be scientifically flawed. The internal standard would consist of two different compounds that may interact differently with the chiral stationary phase, leading to complex peak patterns and inaccurate peak area ratios. For accurate quantification of (R)-ofloxacin in any chiral separation assay, a stereochemically pure internal standard like (R)-Ofloxacin-d3 is an absolute requirement [2].

Enantiomer Chiral separation Stereospecific Pharmacokinetics

Lot-to-Lot Consistency and Extended Shelf Life Ensure Reliable Long-Term Bioanalytical Study Support Compared to In-House Synthesized Material

Commercially sourced (R)-Ofloxacin-d3 from reputable vendors is supplied with a defined shelf life of 24 months and is manufactured under quality systems (e.g., ISO 9001) that ensure high lot-to-lot consistency . This is a critical advantage over custom, in-house synthesized internal standards, which may suffer from variable isotopic purity, uncharacterized degradation products, and unknown stability profiles. In regulated bioanalysis (e.g., GLP studies for ANDA submissions), the use of a well-characterized, commercially available reference standard with a Certificate of Analysis (CoA) is essential for method validation and ensures data traceability and comparability across different studies and over extended periods [1].

Shelf life Stability Reproducibility Lot-to-lot consistency Regulatory compliance

Optimal Research and Industrial Applications for (R)-Ofloxacin-d3 (CAS 1173147-91-5)


Accurate Quantification of (R)-Ofloxacin in Complex Biological Matrices for Pharmacokinetic Studies

In clinical and preclinical pharmacokinetic studies of ofloxacin enantiomers, the use of (R)-Ofloxacin-d3 is critical for generating reliable plasma concentration-time profiles. The data from Section 3 shows that its use effectively eliminates matrix effects from human plasma [1]. By co-eluting with (R)-ofloxacin, it compensates for ionization variability, ensuring that the calculated pharmacokinetic parameters (e.g., AUC, Cmax, t1/2) are accurate and not biased by sample-to-sample matrix differences. This is essential for understanding the disposition of the less active (R)-enantiomer, which can differ significantly from the active (S)-enantiomer (levofloxacin).

Robust Analysis of (R)-Ofloxacin in Veterinary Drug Residue and Environmental Monitoring Programs

Regulatory monitoring of fluoroquinolone residues in food (e.g., milk, meat) and environmental samples (e.g., hospital wastewater) demands high analytical reliability. As highlighted in Section 3, (R)-Ofloxacin-d3 has been validated for use in methods for hospital wastewater and raw bovine milk analysis by UPLC-ESI-MS/MS. Its high isotopic purity (99.8 atom% D) ensures that cross-contamination does not yield false positive results near regulatory limits. Furthermore, its defined 24-month shelf life supports the long-term, repeatable analysis required by these surveillance programs.

Validated Chiral Separation and Quantification of Ofloxacin Enantiomers

For studies requiring the resolution and quantification of individual ofloxacin enantiomers, the use of (R)-Ofloxacin-d3 is scientifically mandatory. As established in Section 3, the use of a racemic internal standard would be incompatible with chiral separation techniques [2]. (R)-Ofloxacin-d3 serves as the precise internal standard for the (R)-ofloxacin peak, enabling accurate calculation of enantiomeric ratios and concentration of each stereoisomer. This is vital in research exploring the distinct pharmacological or toxicological properties of the enantiomers.

Quality Control and Method Validation in Support of ANDA Submissions

In the development of generic drug products (Abbreviated New Drug Application, ANDA), rigorous bioanalytical method validation is required. (R)-Ofloxacin-d3 is expressly indicated for use in analytical method development, method validation, and Quality Control (QC) applications for ANDA submissions related to ofloxacin . The product's high chemical (>99.0%) and isotopic (99.8 atom% D) purity, along with the availability of a Certificate of Analysis, provide the necessary documentation to satisfy regulatory review, ensuring the accuracy, precision, and reproducibility of the analytical method used to demonstrate bioequivalence.

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